Cas no 898746-96-8 (4-Bromo-1H-indazole-6-carbonitrile)
4-Bromo-1H-indazole-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1H-indazole-6-carbonitrile
- 4-Bromo-6-cyanoindazole
- AK137291
- 4-broMo-6-cyno-1H indazole
- MECMIAFNEMHEPY-UHFFFAOYSA-N
- FCH1389154
- SB16328
- AX8258859
- ST24043330
- 4-Bromo-1H-indazole-6-carbonitrile (ACI)
- YKB74696
- DTXSID90646572
- AKOS015994854
- P16581
- AS-53495
- CS-0045117
- 4-bromo-2H-indazole-6-carbonitrile
- SY029981
- DB-316380
- SCHEMBL2009063
- MFCD08458975
- 898746-96-8
-
- MDL: MFCD08458975
- Inchi: 1S/C8H4BrN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
- InChI Key: MECMIAFNEMHEPY-UHFFFAOYSA-N
- SMILES: N#CC1C=C2C(C=NN2)=C(Br)C=1
Computed Properties
- Exact Mass: 220.95900
- Monoisotopic Mass: 220.95886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5
- XLogP3: 2
Experimental Properties
- PSA: 52.47000
- LogP: 2.19708
4-Bromo-1H-indazole-6-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-1H-indazole-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG444-250mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 95% | 250mg |
352CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG444-1g |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 95% | 1g |
911.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG444-100mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 95% | 100mg |
134CNY | 2021-05-07 | |
| Alichem | A269001919-250mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 98% | 250mg |
$211.86 | 2022-03-30 | |
| Alichem | A269001919-1g |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 98% | 1g |
$185.00 | 2023-08-31 | |
| TRC | B994100-10mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B994100-50mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B994100-100mg |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | 100mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029981-5g |
4-Bromo-1H-indazole-6-carbonitrile |
898746-96-8 | ≥95% | 5g |
¥1687.00 | 2025-04-12 | |
| Chemenu | CM150231-1g |
4-Bromo-6-cyanoindazole |
898746-96-8 | 98% | 1g |
$463 | 2021-08-05 |
4-Bromo-1H-indazole-6-carbonitrile Suppliers
4-Bromo-1H-indazole-6-carbonitrile Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Bromo-1H-indazole-6-carbonitrile
Recent Advances in the Study of 4-Bromo-1H-indazole-6-carbonitrile (CAS: 898746-96-8) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Bromo-1H-indazole-6-carbonitrile (CAS: 898746-96-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. As a key intermediate, this compound has been utilized in the synthesis of various bioactive molecules, particularly those targeting kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and potential pharmaceutical applications.
Recent studies have highlighted the role of 4-Bromo-1H-indazole-6-carbonitrile in the development of novel kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have successfully incorporated this compound into the scaffold of several kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of indazole-based inhibitors using 4-Bromo-1H-indazole-6-carbonitrile as a key building block, showing promising results in preclinical models of breast cancer.
In addition to its applications in kinase inhibitor development, 4-Bromo-1H-indazole-6-carbonitrile has also been explored for its potential in other therapeutic areas. A recent investigation published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's utility in the design of antimicrobial agents. The study revealed that derivatives of 4-Bromo-1H-indazole-6-carbonitrile exhibited potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's versatility and its potential to address unmet medical needs in the era of antibiotic resistance.
The synthetic accessibility of 4-Bromo-1H-indazole-6-carbonitrile has also been a focus of recent research. Advances in catalytic methodologies have enabled more efficient and sustainable routes to its synthesis. For example, a 2022 study in Organic Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the compound. Such innovations not only enhance the scalability of its production but also reduce the environmental impact associated with traditional synthetic methods.
Looking ahead, the continued exploration of 4-Bromo-1H-indazole-6-carbonitrile is expected to yield further breakthroughs in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers aiming to develop next-generation therapeutics. Future studies may focus on optimizing its pharmacokinetic properties and exploring its potential in combination therapies. As the field progresses, this compound is likely to remain a cornerstone in the design of innovative pharmaceutical agents.
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